5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide
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Overview
Description
5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide: is a synthetic organic compound with the molecular formula C16H15BrClNO2 . This compound is characterized by the presence of bromine, chlorine, methoxy, methyl, and fluorine substituents on a benzamide framework. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the benzamide structure.
Halogenation: Introduction of bromine and chlorine atoms.
Methoxylation and Methylation: Addition of methoxy and methyl groups.
Fluorination: Introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylbenzamide
- 5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-chlorobenzamide
Uniqueness
5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
853317-34-7 |
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Molecular Formula |
C15H12BrClFNO2 |
Molecular Weight |
372.61 g/mol |
IUPAC Name |
5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H12BrClFNO2/c1-8-5-13(14(21-2)7-11(8)17)19-15(20)10-6-9(16)3-4-12(10)18/h3-7H,1-2H3,(H,19,20) |
InChI Key |
JVYUWUIQQKUOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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